molecular formula C6H11BO4 B13569374 rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid

rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid

Cat. No.: B13569374
M. Wt: 157.96 g/mol
InChI Key: DXUUWMRIIMVSNV-RFZPGFLSSA-N
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Description

rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid: is a boronic acid derivative with a cyclopropyl group substituted at the boron atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid typically involves the reaction of cyclopropyl derivatives with boronic acid reagents. One common method includes the use of cyclopropyl carboxylic acid derivatives, which are reacted with boronic acid under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product .

Chemical Reactions Analysis

Types of Reactions: rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of substituted cyclopropyl derivatives .

Scientific Research Applications

rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The cyclopropyl group provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H11BO4

Molecular Weight

157.96 g/mol

IUPAC Name

[(1R,2R)-2-ethoxycarbonylcyclopropyl]boronic acid

InChI

InChI=1S/C6H11BO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5,9-10H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

DXUUWMRIIMVSNV-RFZPGFLSSA-N

Isomeric SMILES

B([C@@H]1C[C@H]1C(=O)OCC)(O)O

Canonical SMILES

B(C1CC1C(=O)OCC)(O)O

Origin of Product

United States

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